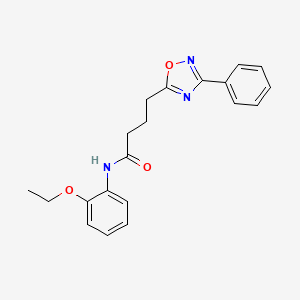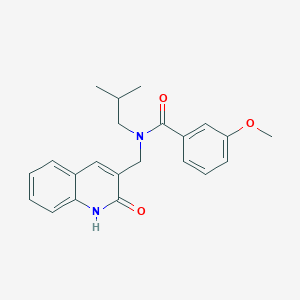
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Rho family of GTPases, which play important roles in a variety of cellular processes, including cell migration, cell division, and cell adhesion.
Mécanisme D'action
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 acts as a competitive inhibitor of the Rho family GTPases by binding to their active sites and preventing them from interacting with downstream effectors. This results in the inhibition of cytoskeletal dynamics and cell migration, as well as other cellular processes that are regulated by Rho GTPases.
Biochemical and Physiological Effects:
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis in cancer cells, and the modulation of immune cell function. It has also been shown to have anti-inflammatory effects, as well as the ability to inhibit angiogenesis and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 is its high potency and specificity for Rho family GTPases, which allows for precise control of cellular processes that are regulated by these proteins. However, one of the limitations of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 is its relatively short half-life and low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the use of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 in scientific research. One area of interest is the role of Rho GTPases in the regulation of stem cell function and differentiation. Another area of interest is the development of more potent and selective inhibitors of Rho GTPases, which could have potential therapeutic applications in cancer and other diseases. Finally, the use of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 in combination with other inhibitors or chemotherapeutic agents could provide new insights into the mechanisms of cancer cell invasion and metastasis.
Méthodes De Synthèse
The synthesis of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 involves several steps, including the condensation of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization with carbon disulfide to form the thiazolidinone ring. The resulting compound is then treated with formaldehyde and sodium borohydride to yield the final product, (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864.
Applications De Recherche Scientifique
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has been widely used in scientific research to study the role of Rho family GTPases in various cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are all important regulators of cytoskeletal dynamics and cell migration. (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has also been used to study the role of Rho GTPases in cancer cell invasion and metastasis, as well as in the regulation of immune cell function.
Propriétés
IUPAC Name |
(5E)-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-2-20-10-3-4-11-8(6-10)5-9(13(18)16-11)7-12-14(19)17-15(21)22-12/h3-7H,2H2,1H3,(H,16,18)(H,17,19,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPMHHISXHAKNM-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)




